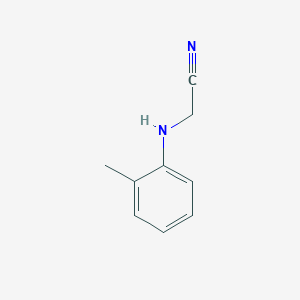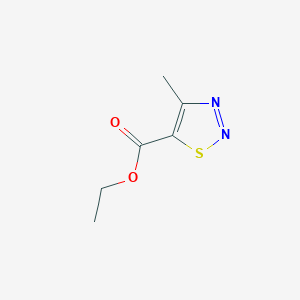![molecular formula C26H36O8 B093145 [(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate CAS No. 18615-53-7](/img/structure/B93145.png)
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate
概要
説明
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate is a diterpenoid compound derived from the yew tree, specifically from the genus Taxus. It is known for its complex molecular structure and significant biological activity. The molecular formula of this compound is C26H36O8, and it has a molar mass of 476.56 g/mol . This compound is part of the taxane family, which includes other notable compounds such as taxol, known for its anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate involves multiple steps, starting from simpler diterpenoid precursors. The process typically includes cyclization reactions, acetylation, and hydroxylation steps. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in biotechnological methods, such as the use of genetically modified microorganisms, have shown promise in producing taxane compounds on a larger scale. These methods involve the fermentation of engineered strains that can produce the desired diterpenoids.
化学反応の分析
Types of Reactions: [(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to ketones.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetyl chloride and acetic anhydride are used for acetylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of additional ketone groups, while reduction can yield more hydroxylated derivatives.
科学的研究の応用
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study complex diterpenoid synthesis and reaction mechanisms.
Biology: this compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to taxol.
Industry: While not widely used industrially, its derivatives and related compounds are of interest for developing new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate involves its interaction with cellular targets, particularly microtubules. Similar to other taxane compounds, this compound promotes the polymerization of microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential anticancer activity.
類似化合物との比較
Taxinine: Another diterpenoid from the yew tree with similar biological activities.
Taxol (Paclitaxel): A well-known anticancer agent with a similar mechanism of action.
Docetaxel: Another taxane derivative used in cancer therapy.
Uniqueness: [(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate is unique due to its specific molecular structure and the presence of multiple acetyl groups, which contribute to its distinct biological activities. Its ability to interact with microtubules and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
CAS番号 |
18615-53-7 |
|---|---|
分子式 |
C26H36O8 |
分子量 |
476.6 g/mol |
IUPAC名 |
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate |
InChI |
InChI=1S/C26H36O8/c1-12-18(30)9-10-24(8)21(33-15(4)28)22(34-16(5)29)25-13(2)19(31)11-17(23(25,6)7)20(26(12,24)25)32-14(3)27/h13,17-18,20-22,30H,1,9-11H2,2-8H3/t13-,17+,18+,20-,21+,22+,24+,25-,26-/m1/s1 |
InChIキー |
UALBZGZBNFOOHX-DTSIHYJMSA-N |
SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
異性体SMILES |
C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)




![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)
